3-PHENYL-3-METHYLTHIOANILINE
CAS No.: 151386-72-0
Cat. No.: VC0125504
Molecular Formula: C13H13NS
Molecular Weight: 215.31402
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 151386-72-0 |
---|---|
Molecular Formula | C13H13NS |
Molecular Weight | 215.31402 |
Introduction
Chemical Identity and Physical Properties
Basic Identification
The compound 3-phenyl-3-methylthioaniline has been documented with several key identifiers in chemical databases and literature:
Parameter | Value |
---|---|
CAS Number | 151386-72-0 |
Molecular Formula | C₁₃H₁₃NS |
Molecular Weight | 215.31400 g/mol |
Density | 1.16 g/cm³ |
Exact Mass | 215.07700 |
PSA (Polar Surface Area) | 51.32000 Ų |
LogP | 4.14230 |
Synonyms and Alternative Nomenclature
The compound is known by several alternative names in chemical literature:
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3-[(Phenylthio)methyl]aniline
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3-[(Phenylmercapto)-methyl]-benzenamine
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N1-phenyl-3-methylthioaniline
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3-(Phenylmethylthio)aniline
Structural Analysis
The molecular structure of 3-phenyl-3-methylthioaniline consists of an aniline core with specific functional group attachments. Based on the molecular formula C₁₃H₁₃NS and the nomenclature provided in the literature, there appears to be some ambiguity in the exact structural arrangement. The most consistent interpretation suggests it is either:
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3-(methylthio)-N-phenylaniline: A structure where a phenyl group is attached to the nitrogen of aniline, with a methylthio group at position 3 of the aniline ring
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3-[(phenylthio)methyl]aniline: A structure where a phenylthiomethyl group is attached at position 3 of the aniline ring
The molecular formula C₁₃H₁₃NS is consistent with both these structures, though available literature suggests the latter is more likely the correct representation .
Synthesis Methods and Chemical Reactivity
Reaction Conditions and Catalysts
The synthetic procedure documented in the literature employs:
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Nickel(II) bromide trihydrate as catalyst
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N,N-dimethyl-cyclohexanamine as base
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Eosin Y as photocatalyst
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Solvent system: 1,2-dimethoxyethane and N,N-dimethyl-formamide
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Reaction temperature: 50°C
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Reaction time: 12 hours
This synthetic approach represents a transition metal-catalyzed coupling reaction, which is a common methodology for creating carbon-nitrogen bonds in organic synthesis.
Related Compounds and Comparative Properties
For contextual understanding, it's useful to examine related compounds with similar structural features:
Compound | CAS Number | Molecular Formula | Molecular Weight | Physical State | Boiling Point |
---|---|---|---|---|---|
3-(Methylthio)aniline | 1783-81-9 | C₇H₉NS | 139.22 | Colorless to light yellow liquid | 163-165°C (160mm Hg) |
3-Phenyl-3-methylthioaniline | 151386-72-0 | C₁₃H₁₃NS | 215.31 | Not specified | Not specified |
The simpler 3-(methylthio)aniline is a known pharmaceutical intermediate with documented physical properties and is likely a precursor in the synthesis of the target compound .
Applications and Chemical Significance
Pharmaceutical Applications
Compounds containing methylthiophenyl moieties have demonstrated significant pharmacological activity in various applications. For instance, N-(methylthiophenyl)picolinamide derivatives have shown biological activity relevant to pharmaceutical research .
The structural features of 3-phenyl-3-methylthioaniline suggest it may serve as an intermediate in pharmaceutical synthesis. The 3-methylthio group has been reported to enhance affinity in certain pharmaceutical applications compared to methoxy analogues, with studies showing a 2.8-fold enhancement in some cases .
Structure-Property Relationships
The reported LogP value of 4.14230 indicates that 3-phenyl-3-methylthioaniline is highly lipophilic, which impacts its solubility profile and potentially its bioavailability in pharmaceutical applications. The polar surface area (PSA) of 51.32000 Ų provides insight into the compound's ability to permeate cell membranes, which is an important consideration in drug development.
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